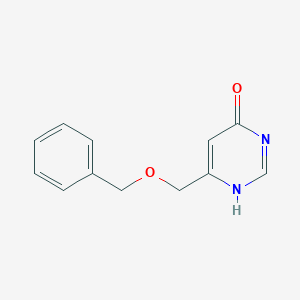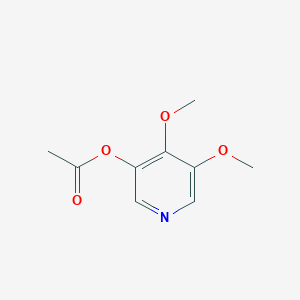
(4,5-dimethoxypyridin-3-yl) Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-dimethoxypyridin-3-yl) acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess several unique properties that make it an attractive target for research.
Wirkmechanismus
The mechanism of action of (4,5-dimethoxypyridin-3-yl) acetate is not yet fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemische Und Physiologische Effekte
(4,5-dimethoxypyridin-3-yl) acetate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In addition, it has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells exposed to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4,5-dimethoxypyridin-3-yl) acetate in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on (4,5-dimethoxypyridin-3-yl) acetate. One of the most significant directions is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields such as biochemistry and pharmacology.
Synthesemethoden
The synthesis of (4,5-dimethoxypyridin-3-yl) acetate can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of (4,5-dimethoxypyridin-3-yl) acetate. Another method involves the reaction of 3,5-dimethoxypyridine with acetyl chloride in the presence of a base such as triethylamine. This reaction also results in the formation of (4,5-dimethoxypyridin-3-yl) acetate.
Wissenschaftliche Forschungsanwendungen
(4,5-dimethoxypyridin-3-yl) acetate has been found to possess several potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Eigenschaften
CAS-Nummer |
192571-85-0 |
|---|---|
Produktname |
(4,5-dimethoxypyridin-3-yl) Acetate |
Molekularformel |
C9H11NO4 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
(4,5-dimethoxypyridin-3-yl) acetate |
InChI |
InChI=1S/C9H11NO4/c1-6(11)14-8-5-10-4-7(12-2)9(8)13-3/h4-5H,1-3H3 |
InChI-Schlüssel |
LIJFBIWOENIDOZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C(=CN=C1)OC)OC |
Kanonische SMILES |
CC(=O)OC1=C(C(=CN=C1)OC)OC |
Synonyme |
3-Pyridinol,4,5-dimethoxy-,acetate(ester)(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
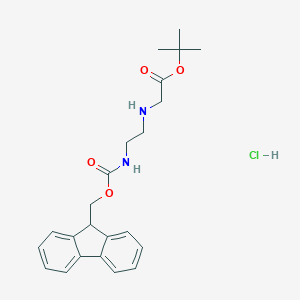
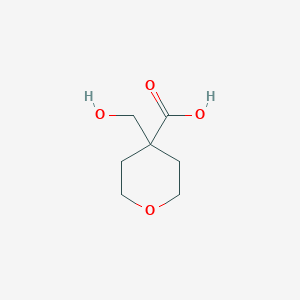
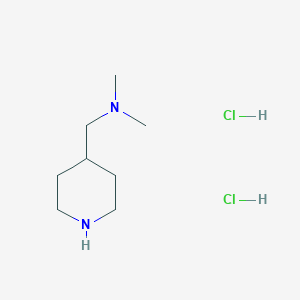

![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)

![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
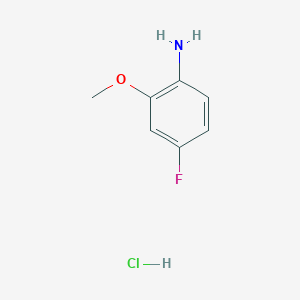
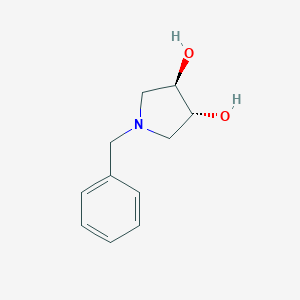
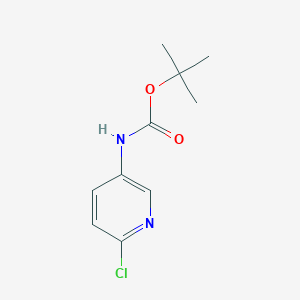
![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
